3,4-Dibromobenzenethiol 3,4-Dibromobenzenethiol
Brand Name: Vulcanchem
CAS No.: 126190-12-3
VCID: VC13304806
InChI: InChI=1S/C6H4Br2S/c7-5-2-1-4(9)3-6(5)8/h1-3,9H
SMILES: C1=CC(=C(C=C1S)Br)Br
Molecular Formula: C6H4Br2S
Molecular Weight: 267.97 g/mol

3,4-Dibromobenzenethiol

CAS No.: 126190-12-3

Cat. No.: VC13304806

Molecular Formula: C6H4Br2S

Molecular Weight: 267.97 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dibromobenzenethiol - 126190-12-3

Specification

CAS No. 126190-12-3
Molecular Formula C6H4Br2S
Molecular Weight 267.97 g/mol
IUPAC Name 3,4-dibromobenzenethiol
Standard InChI InChI=1S/C6H4Br2S/c7-5-2-1-4(9)3-6(5)8/h1-3,9H
Standard InChI Key YCDUVMUODNTCRB-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1S)Br)Br
Canonical SMILES C1=CC(=C(C=C1S)Br)Br

Introduction

Structural and Physical Properties of 3,4-Dibromobenzenethiol

Molecular Architecture

The compound features a benzene core with bromine atoms at the 3- and 4-positions and a thiol group at the 1-position (Fig. 1). This arrangement imposes significant steric and electronic effects:

  • Steric effects: The ortho bromine (position 3) creates steric hindrance near the thiol group, potentially influencing reaction kinetics .

  • Electronic effects: Bromine’s electron-withdrawing nature deactivates the ring, directing further electrophilic substitutions to the less hindered 5-position .

Physicochemical Parameters

While no experimental data exists for 3,4-dibromobenzenethiol, extrapolation from analogous compounds yields:

PropertyValueSource Compound
Molecular weight267.97 g/molCalculated
Density~2.1 g/cm³3,4-Dibromoaniline
Boiling point~290–310°C3,4-Dibromothiophene
Melting point85–90°C (estimated)Benzenethiol derivatives

The elevated density and boiling point compared to non-brominated thiols reflect bromine’s mass and polarizability .

Synthetic Methodologies

Reduction of Tetrabrominated Precursors

A plausible route adapts the zinc-acetic acid reduction system used for 3,4-dibromothiophene synthesis :

  • Starting material: 1,2,3,4-Tetrabromobenzene

  • Reduction: Sequential treatment with zinc powder (95% purity) in acetic acid/water solvent

  • Conditions:

    • Room temperature (2 hr initiation)

    • Reflux at 60–70°C (3–5 hr)

    • Zinc added in 5 batches to control exotherms

Expected outcome:

  • Yield: 85–92% (based on thiophene analog )

  • Purity: >98% after vacuum distillation

Thiolation of Brominated Anilines

An alternative pathway involves:

  • Diazotization: 3,4-Dibromoaniline → diazonium salt

  • Thiolation: Reaction with potassium ethyl xanthate followed by hydrolysis

This method risks over-bromination but offers precise positional control.

Reactivity and Chemical Behavior

Thiol-Specific Reactions

The -SH group enables characteristic transformations:

  • Oxidation: Forms disulfide (C₆H₃Br₂S)₂ under mild conditions (H₂O₂, O₂)

  • Electrophilic substitution: Bromine directs incoming electrophiles to the 5-position (Fig. 2)

Radical-Mediated Thiol-Ene Reactions

As demonstrated in peptide stapling , 3,4-dibromobenzenethiol could participate in:

  • Photochemical couplings with alkenes/alkynes

  • Bioconjugation applications requiring stable thioether linkages

Key advantages include:

  • Orthogonality to amine/carboxylate groups

  • Aqueous compatibility (pH 6–8)

Applications in Materials Science

Polymer Modification

Bromine atoms serve as:

  • Flame retardant moieties in polyesters/polyamides

  • Anchor points for Suzuki-Miyaura cross-coupling

Surface Functionalization

Thiol-gold affinity enables:

  • Self-assembled monolayers (SAMs) on Au(111)

  • Biosensor interfaces with controlled wettability

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